3-Ethynyl-1-tosylazetidin-3-OL
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Overview
Description
3-Ethynyl-1-tosylazetidin-3-OL is a chemical compound with the molecular formula C12H13NO3S and a molecular weight of 251.31 g/mol . It is characterized by the presence of an ethynyl group, a tosyl group, and an azetidine ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-1-tosylazetidin-3-OL involves multiple steps. One common method includes the reaction of azetidine with tosyl chloride to form 1-tosylazetidine. This intermediate is then subjected to ethynylation to introduce the ethynyl group at the 3-position of the azetidine ring .
Industrial Production Methods
the synthesis typically involves standard organic synthesis techniques, including the use of protecting groups, selective functionalization, and purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-1-tosylazetidin-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethynyl group can be reduced to an alkene or alkane.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Catalysts like Pd/C (Palladium on carbon) or reagents like LiAlH4 (Lithium aluminium hydride) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ethynyl group results in an alkane .
Scientific Research Applications
3-Ethynyl-1-tosylazetidin-3-OL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethynyl-1-tosylazetidin-3-OL involves its interaction with specific molecular targets. The ethynyl group can participate in click chemistry reactions, while the tosyl group can act as a leaving group in substitution reactions. These interactions facilitate the formation of covalent bonds with target molecules, leading to the desired chemical transformations .
Comparison with Similar Compounds
Similar Compounds
3-Ethynyl-1-tosylazetidine: Lacks the hydroxyl group present in 3-Ethynyl-1-tosylazetidin-3-OL.
1-Tosylazetidin-3-OL: Does not have the ethynyl group.
3-Ethynylazetidin-3-OL: Lacks the tosyl group.
Uniqueness
This compound is unique due to the presence of all three functional groups: ethynyl, tosyl, and hydroxyl. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research .
Properties
IUPAC Name |
3-ethynyl-1-(4-methylphenyl)sulfonylazetidin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-3-12(14)8-13(9-12)17(15,16)11-6-4-10(2)5-7-11/h1,4-7,14H,8-9H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMIQKHGXQUABN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)(C#C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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